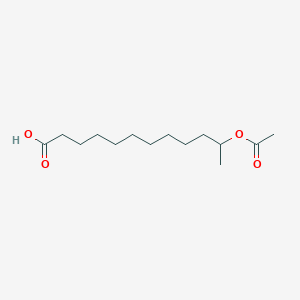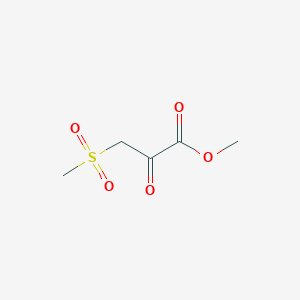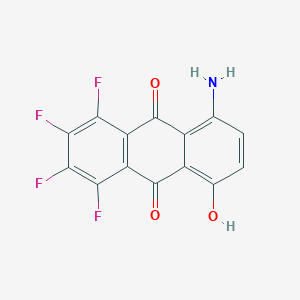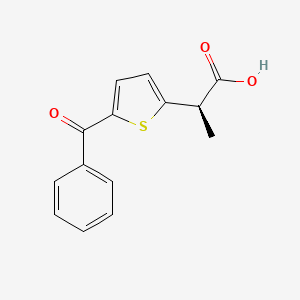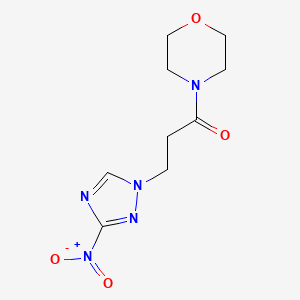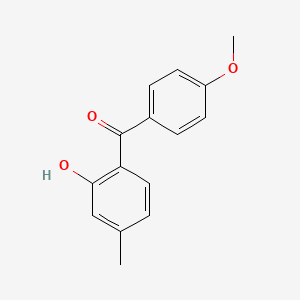
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H14O3 It is a derivative of benzophenone, characterized by the presence of hydroxyl and methoxy functional groups on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid or 2-hydroxy-4-methylbenzophenone.
Reduction: Formation of (2-hydroxy-4-methylphenyl)(4-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. For example, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can influence its biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone: Similar structure but lacks the methoxy group on the phenyl ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains two methoxy groups and two hydroxyl groups on the phenyl rings.
Uniqueness
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
108478-27-9 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2-hydroxy-4-methylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-10-3-8-13(14(16)9-10)15(17)11-4-6-12(18-2)7-5-11/h3-9,16H,1-2H3 |
Clé InChI |
ZOZSCTGNLGEROS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


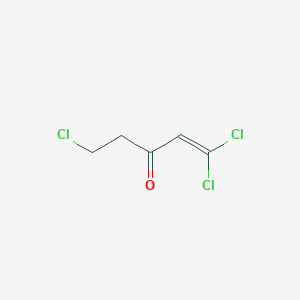
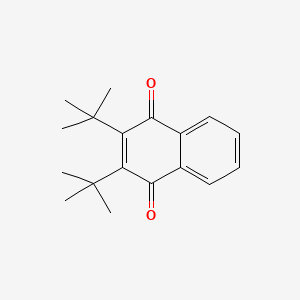
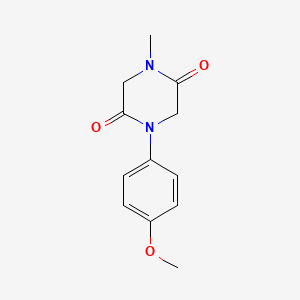
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
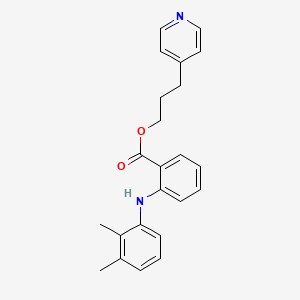

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
